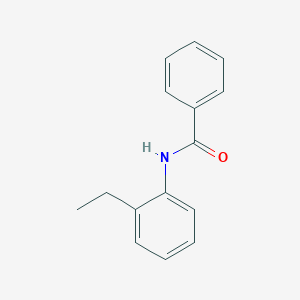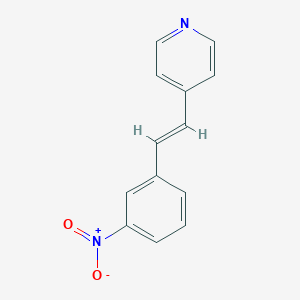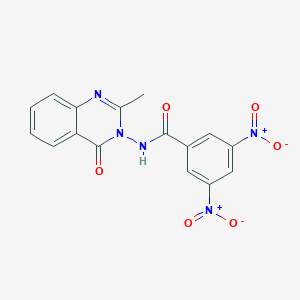![molecular formula C15H16N2O3S B187585 N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 53257-02-6](/img/structure/B187585.png)
N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Vue d'ensemble
Description
“N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a chemical compound with the molecular formula C15H16N2O3S . It is also known as 2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid diethylamide .
Synthesis Analysis
The synthesis of “N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and its analogs has been reported in a study . The study demonstrated that these compounds could be developed as potent TNF-α inhibitors .Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” include a molecular weight of 304.36 . Other specific properties like boiling point, melting point, and density are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
TNF-α Inhibition : A study by Deng et al. (2018) found that certain analogs of N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide demonstrated potential as tumor necrosis factor-alpha (TNF-α) inhibitors. This is significant because TNF-α plays a crucial role in inflammatory responses, and its dysregulation can lead to auto-inflammatory diseases. The compound named 4e was identified as one of the most potent TNF-α organic compound inhibitors reported, suggesting its potential in treating inflammatory disorders (Deng et al., 2018).
Antimicrobial and Antiproliferative Agents : El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives, including structures similar to N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. These compounds showed significant cytotoxic activity against human cell lines and possessed considerable antimicrobial activity. This suggests their potential application in developing new treatments for various microbial infections and certain types of cancer (El-Gilil, 2019).
Enzyme Inhibition : Irshad (2018) explored the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, which are structurally similar to the compound . These compounds exhibited moderate to good activity against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. Such findings indicate their potential use as enzyme inhibitors, which can be relevant in treating diseases where enzyme regulation is crucial (Irshad, 2018).
Synthesis of Polysubstituted 1,2-Dihydrobenzo[cd]Indoles : Wang et al. (2018) reported the silver-catalyzed synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles, starting from compounds structurally similar to N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. These heterocyclic compounds are important due to their biological and pharmaceutical significance, suggesting the potential of the subject compound in synthesizing bioactive molecules (Wang et al., 2018).
Carbonic Anhydrase Inhibitors : A study by Graham et al. (1989) on derivatives of benzo[b]thiophene-2-sulfonamide, which is related to N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, demonstrated their potential as topically active inhibitors of ocular carbonic anhydrase. This suggests a possible application in treating glaucoma (Graham et al., 1989).
Orientations Futures
Propriétés
IUPAC Name |
N,N-diethyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-17(4-2)21(19,20)13-9-8-12-14-10(13)6-5-7-11(14)15(18)16-12/h5-9H,3-4H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWZNRKOHUOUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352436 | |
| Record name | N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
CAS RN |
53257-02-6 | |
| Record name | N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



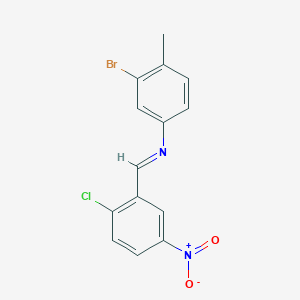
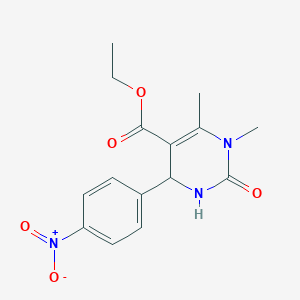
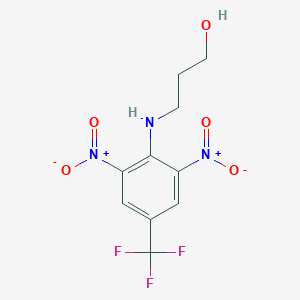
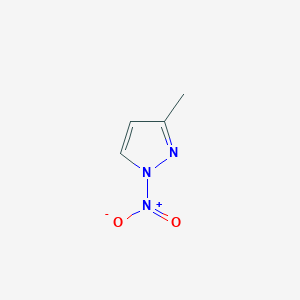
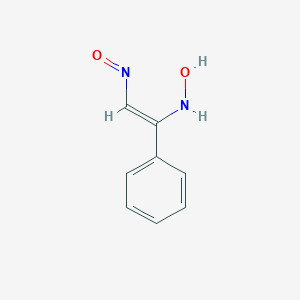
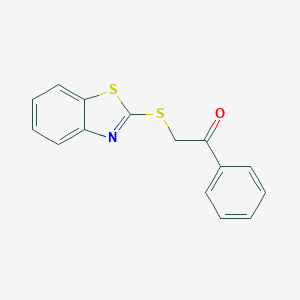
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
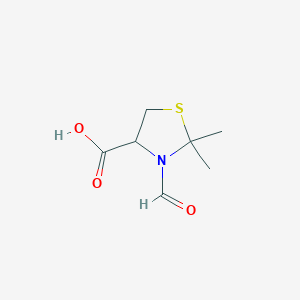

![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
